5-Ethyltetraline
Overview
Description
5-Ethyltetraline is an organic compound with the molecular formula C₁₂H₁₆ and a molecular weight of 160.2554 g/mol . It is also known by other names such as 5-ethyltetralin and this compound . This compound is a derivative of naphthalene, where the naphthalene ring system is partially hydrogenated and substituted with an ethyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene, 5-ethyl-1,2,3,4-tetrahydro- typically involves the catalytic hydrogenation of naphthalene derivatives. The process can be carried out using various catalysts, such as nickel, under high-pressure hydrogenation conditions . The reaction conditions often include elevated temperatures and pressures to ensure complete hydrogenation of the naphthalene ring system.
Industrial Production Methods
In an industrial setting, the production of naphthalene, 5-ethyl-1,2,3,4-tetrahydro- may involve continuous flow reactors where naphthalene derivatives are hydrogenated in the presence of a suitable catalyst. The process parameters, such as temperature, pressure, and hydrogen flow rate, are optimized to achieve high yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Ethyltetraline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Further reduction can lead to the formation of fully hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO₂) as catalysts.
Substitution: Reagents such as sulfuric acid (H₂SO₄) and nitric acid (HNO₃) are used for nitration and sulfonation reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully hydrogenated derivatives.
Substitution: Introduction of nitro, sulfonic, or other functional groups on the naphthalene ring.
Scientific Research Applications
5-Ethyltetraline has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a solvent in chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Mechanism of Action
The mechanism of action of naphthalene, 5-ethyl-1,2,3,4-tetrahydro- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through binding to specific receptors or enzymes, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tetralin (1,2,3,4-tetrahydronaphthalene): A partially hydrogenated derivative of naphthalene with similar chemical properties.
Decalin (decahydronaphthalene): A fully hydrogenated derivative of naphthalene with different physical and chemical properties.
1,2,3,4-Tetrahydro-2-naphthoic acid: A carboxylic acid derivative of tetrahydronaphthalene.
Uniqueness
5-Ethyltetraline is unique due to the presence of the ethyl group at the 5-position, which imparts distinct chemical and physical properties compared to other naphthalene derivatives.
Properties
IUPAC Name |
5-ethyl-1,2,3,4-tetrahydronaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-2-10-7-5-8-11-6-3-4-9-12(10)11/h5,7-8H,2-4,6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCKFZOMBDMRLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC2=C1CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80871391 | |
Record name | naphthalene, 5-ethyl-1,2,3,4-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80871391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42775-75-7, 81598-29-0 | |
Record name | Naphthalene, 5-ethyl-1,2,3,4-tetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042775757 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthalene, ethyl-1,2,3,4-tetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081598290 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | naphthalene, 5-ethyl-1,2,3,4-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80871391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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